molecular formula C10H12N2OS B13315065 2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13315065
M. Wt: 208.28 g/mol
InChI Key: WAGBDVHSNKEGDB-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling of Thiophene and Pyrazole Rings: The final step involves coupling the thiophene and pyrazole rings through a suitable linker, such as an ethan-1-ol group, using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-3-yl)ethan-1-ol: Similar structure but with a different position of the pyrazole ring.

    2-(5-Methylthiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a different position of the thiophene ring.

Uniqueness

2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-(5-methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C10H12N2OS/c1-7-2-8(6-14-7)3-10(13)9-4-11-12-5-9/h2,4-6,10,13H,3H2,1H3,(H,11,12)

InChI Key

WAGBDVHSNKEGDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC(C2=CNN=C2)O

Origin of Product

United States

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